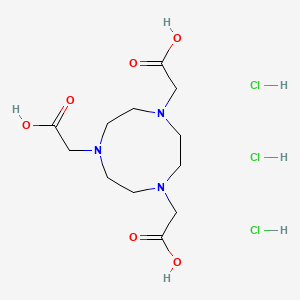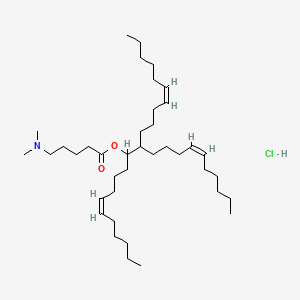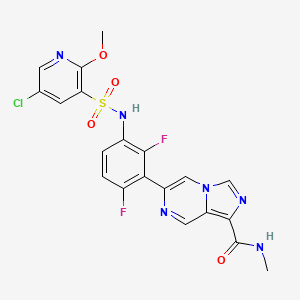
GCN2 modulator-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GCN2 modulator-1 is a novel compound that targets the general control nonderepressible 2 (GCN2) kinase, a key player in the integrated stress response (ISR) pathway. This compound has shown significant potential in modulating cellular stress responses, particularly in cancer cells, by activating GCN2 and inducing anti-tumor activity .
Vorbereitungsmethoden
The synthesis of GCN2 modulator-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is currently being developed and tested in various pre-clinical and clinical settings .
Analyse Chemischer Reaktionen
GCN2 modulator-1 undergoes several types of chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its activity as a modulator of the GCN2 kinase. Common reagents used in these reactions include ATP and specific kinase inhibitors. The major products formed from these reactions are phosphorylated proteins that play a role in the ISR pathway .
Wissenschaftliche Forschungsanwendungen
GCN2 modulator-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of kinase activation and inhibition. In biology, it helps in understanding the cellular stress responses and the role of GCN2 in various physiological processes. In medicine, this compound is being investigated for its potential in cancer therapy, particularly in reducing tumor growth and metastasis. Additionally, it has applications in the industry for the development of new therapeutic agents targeting the ISR pathway .
Wirkmechanismus
The mechanism of action of GCN2 modulator-1 involves the activation of the GCN2 kinase, which senses amino acid deprivation and other stress conditions. Upon activation, GCN2 phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), leading to a reduction in global protein synthesis and the initiation of stress response pathways. This results in the activation of genes involved in amino acid biosynthesis and stress adaptation .
Vergleich Mit ähnlichen Verbindungen
GCN2 modulator-1 is unique in its high selectivity and potency as a GCN2 kinase activator. Similar compounds include HC-7366 and DP-9149, which also target the GCN2 kinase but may differ in their efficacy and specificity. This compound stands out due to its robust anti-tumor activity and potential for use in combination therapies .
Eigenschaften
Molekularformel |
C20H15ClF2N6O4S |
|---|---|
Molekulargewicht |
508.9 g/mol |
IUPAC-Name |
6-[3-[(5-chloro-2-methoxypyridin-3-yl)sulfonylamino]-2,6-difluorophenyl]-N-methylimidazo[1,5-a]pyrazine-1-carboxamide |
InChI |
InChI=1S/C20H15ClF2N6O4S/c1-24-19(30)18-14-7-25-13(8-29(14)9-27-18)16-11(22)3-4-12(17(16)23)28-34(31,32)15-5-10(21)6-26-20(15)33-2/h3-9,28H,1-2H3,(H,24,30) |
InChI-Schlüssel |
KIGXQRBUVDDSPP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C2C=NC(=CN2C=N1)C3=C(C=CC(=C3F)NS(=O)(=O)C4=C(N=CC(=C4)Cl)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



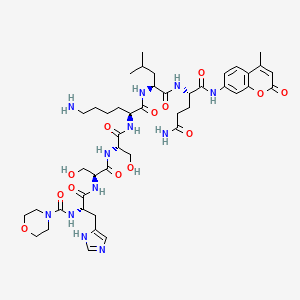

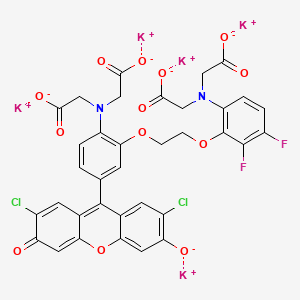

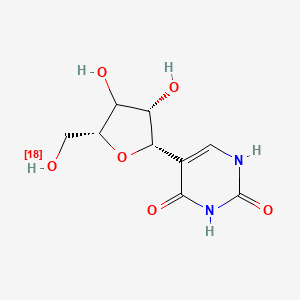


![1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B15137501.png)
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)


